Metoprolol acid

Catalog No.
S535294
CAS No.
56392-14-4
M.F
C14H21NO4
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoprolol acid

CAS Number

56392-14-4

Product Name

Metoprolol acid

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)

InChI Key

PUQIRTNPJRFRCZ-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Atenolol acid, H117-04, H 117/04, Metoprolol acid, SL 77-010

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O

Description

The exact mass of the compound Metoprolol acid is 267.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
  • Metoprolol: This is the active pharmaceutical ingredient used in medications.
  • Metoprolol acid: This is a metabolite, a byproduct formed when the body breaks down metoprolol.

While metoprolol is extensively studied, research on metoprolol acid is scarce. The primary focus is on understanding its pharmacological properties and its impact on the overall effectiveness of metoprolol.

  • Pharmacokinetics: Studies may investigate the absorption, distribution, metabolism, and excretion (ADME) profile of metoprolol. This helps understand how much metoprolol acid is formed and how it affects the overall action of the drug.
  • Drug Interactions: Research might explore potential interactions between metoprolol and other medications that could influence the formation or breakdown of metoprolol acid [].
  • Individual Variability: Studies might examine how individual factors, like genetics or liver function, affect the conversion of metoprolol to metoprolol acid and its potential impact on treatment response.

It's important to note that these are just potential research areas, and there might not be extensive studies readily available for each point.

Additional Considerations:

  • Since metoprolol acid is a metabolite, most research involving it would likely be part of larger studies investigating metoprolol itself.
  • Research on metoprolol acid might be more relevant in pre-clinical studies to understand its contribution to the overall pharmacological profile.

Metoprolol acid is a metabolite of metoprolol, a selective beta-1 adrenergic antagonist commonly used in the treatment of hypertension, angina, and heart failure. The chemical structure of metoprolol acid is characterized by its carboxylic acid functional group, which differentiates it from its parent compound, metoprolol. The molecular formula for metoprolol acid is C14H21NO4C_{14}H_{21}NO_{4}, and it features a phenylacetic acid moiety substituted by a 2-hydroxy-3-(propan-2-ylamino)propoxy group at position 4 .

Metoprolol undergoes several metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP2D6. The main reactions include:

  • Hydroxylation: This reaction introduces hydroxyl groups into the metoprolol structure.
  • O-demethylation: Removal of methyl groups from the molecule.
  • N-dealkylation: This process involves the removal of alkyl groups from nitrogen atoms in the structure .

These metabolic pathways lead to the formation of metoprolol acid as one of its significant metabolites.

The synthesis of metoprolol typically involves several steps:

  • Formation of intermediates: Starting materials such as chiral epichlorohydrin and isopropylamine react to form key intermediates.
  • Reduction reactions: Utilizing reducing agents like sodium borohydride to convert ketone groups into alcohols, facilitating further transformations.
  • Final assembly: The final product is obtained through a series of reactions that include etherification and salt formation .

The yield and efficiency of these methods can vary significantly based on the specific conditions and reagents used.

Metoprolol acid itself does not have direct clinical applications but serves as an important marker in pharmacokinetic studies related to metoprolol. Understanding its formation and concentration can help in assessing drug metabolism and efficacy in patients undergoing treatment with metoprolol. Additionally, it can provide insights into potential drug interactions and individual variations in drug response due to genetic differences in metabolic enzyme activity .

Studies have shown that metoprolol undergoes significant first-pass metabolism, which affects its bioavailability and therapeutic effectiveness. The interactions between metoprolol and other drugs can be influenced by the presence of metabolic enzymes like CYP2D6. Variations in these enzymes among individuals can lead to different levels of metoprolol acid formation, impacting both efficacy and safety profiles .

Furthermore, potential interactions with other medications that inhibit or induce CYP2D6 could alter the metabolism of metoprolol, leading to increased or decreased levels of both metoprolol and its metabolites, including metoprolol acid.

Several compounds share structural similarities with metoprolol acid, including:

  • Atenolol Acid: A metabolite of atenolol, another beta-blocker with similar pharmacological effects.
  • Propranolol Acid: A metabolite derived from propranolol, which also acts as a beta-blocker.
  • Bisoprolol Acid: A metabolite associated with bisoprolol, another selective beta-1 blocker.

Comparison Table

CompoundStructural FeaturesUnique Aspects
Metoprolol AcidCarboxylic acid group; 2-hydroxy groupDerived from metoprolol metabolism
Atenolol AcidSimilar phenolic structure; carboxylic acidDifferent pharmacokinetics than metoprolol
Propranolol AcidNon-selective beta-blocker; unique side chainsBroader receptor activity
Bisoprolol AcidSelective beta-1 blocker; distinct side chainsHigher selectivity for beta-1 receptors

Metoprolol acid is unique due to its specific metabolic pathway originating from metoprolol, contributing to its role in understanding drug metabolism without direct therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Exact Mass

267.1471

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATC Code

C07AB03

Wikipedia

Metoprolol acid

Use Classification

Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective -> Transformation products

Dates

Modify: 2023-08-15
1: Borkar RM, Bhandi MM, Dubey AP, Ganga Reddy V, Komirishetty P, Nandekar PP, Sangamwar AT, Kamal A, Banerjee SK, Srinivas R. An evaluation of the CYP2D6 and CYP3A4 inhibition potential of metoprolol metabolites and their contribution to drug-drug and drug-herb interaction by LC-ESI/MS/MS. Biomed Chromatogr. 2016 Oct;30(10):1556-72. doi: 10.1002/bmc.3721. Epub 2016 Apr 19. PubMed PMID: 27006091.
2: Ryu RJ, Eyal S, Easterling TR, Caritis SN, Venkataraman R, Hankins G, Rytting E, Thummel K, Kelly EJ, Risler L, Phillips B, Honaker MT, Shen DD, Hebert MF. Pharmacokinetics of metoprolol during pregnancy and lactation. J Clin Pharmacol. 2016 May;56(5):581-9. doi: 10.1002/jcph.631. Epub 2015 Dec 4. PubMed PMID: 26461463; PubMed Central PMCID: PMC5564514.
3: Quarterman CP, Kendall MJ, Jack DB. The effect of age on the pharmacokinetics of metoprolol and its metabolites. Br J Clin Pharmacol. 1981 Mar;11(3):287-94. PubMed PMID: 7213530; PubMed Central PMCID: PMC1401609.

Explore Compound Types